molecular formula C19H18N2O3 B7715256 N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide

N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide

Cat. No. B7715256
M. Wt: 322.4 g/mol
InChI Key: LQGSGRYHJGZPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide, also known as GMX1778, is a small molecule inhibitor that targets NAD+ synthesis. NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair, metabolism, and aging. Inhibition of NAD+ synthesis by GMX1778 has shown promising results in preclinical studies for the treatment of cancer and metabolic disorders.

Mechanism of Action

N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the synthesis of NAD+. NAD+ is an essential coenzyme that plays a critical role in various cellular processes, including DNA repair, metabolism, and aging. Inhibition of NAD+ synthesis by N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide leads to decreased cell viability and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been shown to have several biochemical and physiological effects on cells. Inhibition of NAD+ synthesis by N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide leads to decreased ATP production, increased oxidative stress, and activation of the AMP-activated protein kinase (AMPK) pathway. These effects contribute to the anti-tumor and metabolic benefits observed in preclinical studies.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has several advantages for lab experiments, including its specificity for NAMPT and its ability to inhibit NAD+ synthesis. However, N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has limitations, including its low solubility in water and its potential toxicity at high doses. Additionally, N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for research on N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. One area of focus is the development of more potent and selective NAMPT inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide for therapeutic use. Finally, clinical trials are needed to evaluate the safety and efficacy of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in humans for the treatment of cancer and metabolic disorders.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide involves several steps, starting with the reaction of 2-hydroxy-7-methoxyquinoline with methyl 3-aminobenzoate to form the intermediate product. The intermediate is then reacted with N-methyl-4-piperidone to yield N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. The synthesis process has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown efficacy in inhibiting tumor growth in various cancer types, including breast, colon, and pancreatic cancer. Additionally, N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been shown to improve glucose metabolism and insulin sensitivity in preclinical models of obesity and type 2 diabetes.

properties

IUPAC Name

N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-21(19(23)13-6-4-3-5-7-13)12-15-10-14-8-9-16(24-2)11-17(14)20-18(15)22/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGSGRYHJGZPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(C=C(C=C2)OC)NC1=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-methylbenzamide

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